molecular formula C25H17F3N6O2 B10755872 Pyrazolo[1,5-b]pyridazine deriv. 80

Pyrazolo[1,5-b]pyridazine deriv. 80

Cat. No.: B10755872
M. Wt: 490.4 g/mol
InChI Key: OIPORLPSIAFDJE-UHFFFAOYSA-N
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Description

  • GW827102X is a compound with diverse applications, primarily in scientific research and industry.
  • Its chemical structure consists of :

    GW827102X=C20H21NO2S\text{GW827102X} = \text{C}_{20}\text{H}_{21}\text{N}\text{O}_2\text{S} GW827102X=C20​H21​NO2​S

  • This compound has garnered interest due to its unique properties and potential therapeutic applications.
  • Preparation Methods

    • Synthetic routes for GW827102X involve multi-step processes.
    • One common method starts with the reaction of an appropriate aromatic amine with a substituted benzaldehyde, followed by cyclization and sulfonation.
    • Industrial production typically employs large-scale batch reactions or continuous flow processes.
  • Chemical Reactions Analysis

    • GW827102X undergoes various reactions:

        Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

        Reduction: Reduction with sodium borohydride or lithium aluminum hydride yields different intermediates.

        Substitution: Halogenation reactions (e.g., chlorination or bromination) are common.

    • Major products include derivatives with altered functional groups or side chains.
  • Scientific Research Applications

      Chemistry: GW827102X serves as a building block for designing novel compounds.

      Biology: It exhibits promising bioactivity, making it relevant for drug discovery.

      Medicine: Researchers explore its potential as an anticancer or anti-inflammatory agent.

      Industry: GW827102X may find use in fine chemicals or materials synthesis.

  • Mechanism of Action

    • GW827102X likely interacts with specific molecular targets.
    • It could modulate signaling pathways related to cell growth, apoptosis, or inflammation.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • GW827102X stands out due to its unique chemical scaffold.
    • Similar compounds include GW501516 and GW0742, which share structural features but differ in bioactivity.

    Properties

    Molecular Formula

    C25H17F3N6O2

    Molecular Weight

    490.4 g/mol

    IUPAC Name

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine

    InChI

    InChI=1S/C25H17F3N6O2/c26-25(27,28)16-4-1-3-15(13-16)23-22(19-5-2-9-30-34(19)33-23)18-8-10-29-24(32-18)31-17-6-7-20-21(14-17)36-12-11-35-20/h1-10,13-14H,11-12H2,(H,29,31,32)

    InChI Key

    OIPORLPSIAFDJE-UHFFFAOYSA-N

    Canonical SMILES

    C1COC2=C(O1)C=CC(=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4C6=CC(=CC=C6)C(F)(F)F

    Origin of Product

    United States

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